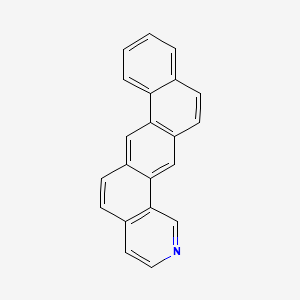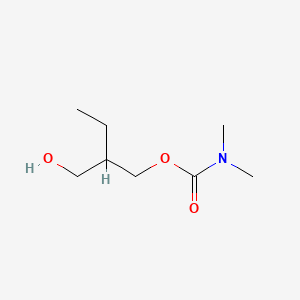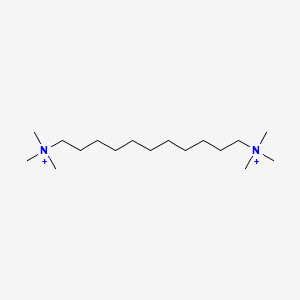
n,n,n,n',n',n'-Hexamethylundecane-1,11-diaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium: is a quaternary ammonium compound known for its unique chemical properties and applications. This compound is characterized by its long carbon chain and multiple methyl groups, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of undecane-1,11-diamine with methyl iodide under controlled conditions to form the desired quaternary ammonium compound .
Industrial Production Methods: Industrial production of n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium often involves large-scale quaternization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions: n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases .
Biology: In biological research, this compound is used as a surfactant and antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry: In industrial applications, n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium is used in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties .
Mecanismo De Acción
The mechanism of action of n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium groups can disrupt lipid bilayers, leading to cell lysis and death in microbial cells. Additionally, it can interact with proteins, altering their structure and function .
Comparación Con Compuestos Similares
n,n,n,n’,n’,n’-Hexamethyl-1,16-hexadecanediaminium dibromide: This compound has a longer carbon chain and similar quaternary ammonium groups, making it comparable in terms of surfactant properties.
n,n,n’,n’-Tetramethylethylenediamine: This compound has a shorter carbon chain and fewer methyl groups, resulting in different reactivity and applications.
Uniqueness: n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium is unique due to its specific carbon chain length and multiple quaternary ammonium groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent .
Propiedades
Número CAS |
27959-33-7 |
|---|---|
Fórmula molecular |
C17H40N2+2 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
trimethyl-[11-(trimethylazaniumyl)undecyl]azanium |
InChI |
InChI=1S/C17H40N2/c1-18(2,3)16-14-12-10-8-7-9-11-13-15-17-19(4,5)6/h7-17H2,1-6H3/q+2 |
Clave InChI |
GUZGFBIPZMQQFM-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCCCCCCCCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


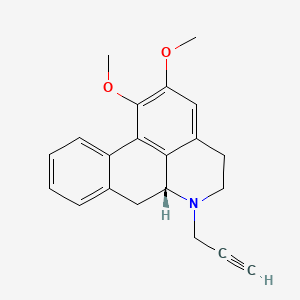
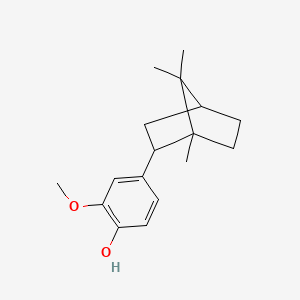
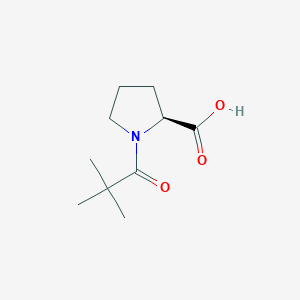
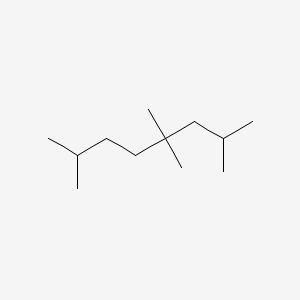


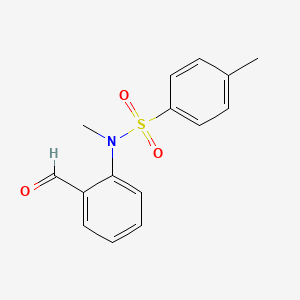
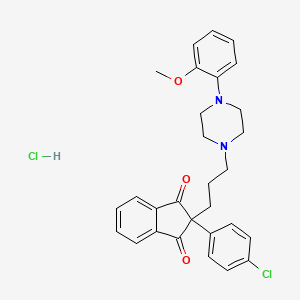
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)

![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)

